molecular formula C11H15ClN2 B13561413 1-(1-ethyl-1H-indol-2-yl)methanaminehydrochloride

1-(1-ethyl-1H-indol-2-yl)methanaminehydrochloride

Cat. No.: B13561413
M. Wt: 210.70 g/mol
InChI Key: ZGQNIAJSZCEVRO-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-indol-2-yl)methanaminehydrochloride is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-ethyl-1H-indol-2-yl)methanaminehydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux conditions in methanol. The resulting product undergoes several steps to yield the desired indole derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(1-ethyl-1H-indol-2-yl)methanaminehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(1-ethyl-1H-indol-2-yl)methanaminehydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive indole derivatives.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-indol-2-yl)methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

  • 1H-indol-2-ylmethanamine hydrochloride
  • 3-ethyl-1H-indol-6-ylmethanamine hydrochloride
  • 1-benzyl-5-methoxy-2-methyl-1H-indol-3-ylacetic acid

Comparison: 1-(1-ethyl-1H-indol-2-yl)methanaminehydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Compared to other indole derivatives, this compound may exhibit different reactivity and biological activity profiles, making it a valuable tool in research and development .

Properties

Molecular Formula

C11H15ClN2

Molecular Weight

210.70 g/mol

IUPAC Name

(1-ethylindol-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C11H14N2.ClH/c1-2-13-10(8-12)7-9-5-3-4-6-11(9)13;/h3-7H,2,8,12H2,1H3;1H

InChI Key

ZGQNIAJSZCEVRO-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C=C1CN.Cl

Origin of Product

United States

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